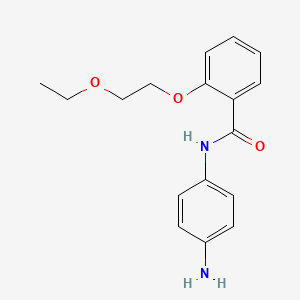

N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide

Description

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through detailed analysis of both proton and carbon environments. The aromatic proton signals typically appear in the 6.5-8.0 parts per million region, with distinct patterns reflecting the substitution patterns on both benzene rings. The para-disubstituted aminophenyl ring produces characteristic doublet patterns, while the ortho-substituted benzamide ring displays more complex multipicity due to the proximity of the ethoxyethoxy substituent.

The ethoxyethoxy chain contributes several distinct signal groups in the aliphatic region. The terminal methyl group of the ethoxy portion appears as a triplet around 1.2-1.3 parts per million, while the associated methylene carbon generates a quartet near 4.1-4.3 parts per million. The internal ethylene bridge produces characteristic multiplets in the 3.7-4.0 parts per million range, with coupling patterns that confirm the connectivity through the ether linkages.

The amide proton typically resonates as a broad singlet in the 8.5-10.5 parts per million region, with the exact chemical shift dependent on hydrogen bonding interactions and conformational effects. The amino group protons appear as a broad signal around 5.0-6.5 parts per million, often exhibiting exchange behavior with solvent molecules. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through distinct signals for aromatic carbons, amide carbonyl carbon near 165-170 parts per million, and aliphatic carbons in the ethoxyethoxy chain.

The integration ratios of proton signals must correspond to the molecular formula, with careful attention to potential overlap between aromatic and aliphatic regions. Advanced two-dimensional Nuclear Magnetic Resonance techniques can provide definitive connectivity information through correlation spectroscopy and nuclear Overhauser effect measurements, particularly valuable for confirming the substitution patterns and spatial relationships within the molecule.

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides detailed information about the functional groups present in this compound through characteristic vibrational frequencies. The amide carbonyl stretch represents one of the most diagnostic features, typically appearing as a strong absorption band between 1630-1670 wavenumbers. The exact frequency depends on conjugation effects with the aromatic ring and potential hydrogen bonding interactions with the amino group.

The amino group stretching vibrations manifest as two distinct bands in the 3300-3500 wavenumber region, corresponding to symmetric and asymmetric N-H stretching modes. These bands may appear broader than typical primary amine signals due to hydrogen bonding interactions within the crystal lattice or with solvent molecules. The intensity and position of these bands provide information about the electronic environment and hydrogen bonding capabilities of the amino group.

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the ethoxyethoxy chain contribute bands in the 2800-3000 wavenumber range. The aromatic C=C stretching modes produce multiple bands between 1450-1600 wavenumbers, with patterns that reflect the substitution patterns on both benzene rings. The ether C-O stretching vibrations from the ethoxyethoxy substituent generate characteristic bands in the 1000-1300 wavenumber region.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300-3500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630-1670 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Variable |

| C-O Stretch (Ether) | 1000-1300 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak at mass-to-charge ratio 300 corresponds to the intact molecule, with isotope patterns reflecting the presence of carbon, nitrogen, and oxygen atoms. The relative intensity of isotope peaks provides additional confirmation of the molecular formula.

Primary fragmentation typically occurs at the amide bond, generating fragments corresponding to the substituted benzoyl cation and the aminophenyl portion. The loss of the ethoxyethoxy side chain represents another major fragmentation pathway, producing characteristic fragments that confirm the presence and connectivity of this substituent. Sequential losses of ethylene oxide units from the ether chain create a series of fragment ions with predictable mass differences.

The aminophenyl fragment ion exhibits high stability due to resonance delocalization, often appearing as a base peak or prominent ion in the mass spectrum. Ring fragmentation of the aromatic systems produces smaller fragment ions that provide additional structural confirmation. The ionization method significantly influences the fragmentation patterns, with electron impact ionization typically producing more extensive fragmentation compared to softer ionization techniques.

Tandem mass spectrometry experiments can provide detailed structural information through collision-induced dissociation of selected precursor ions. This approach enables confirmation of connectivity relationships and identification of specific functional groups within the molecule. The fragmentation patterns serve as a fingerprint for compound identification and purity assessment in analytical applications.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive theoretical analysis of this compound structure and properties through quantum mechanical methods. Geometry optimization calculations determine the most stable molecular conformations, revealing preferred orientations of the ethoxyethoxy substituent relative to the benzamide core structure. The calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular geometry.

Electronic structure calculations quantify the energy differences between conformational isomers, providing insights into the conformational flexibility observed experimentally. The presence of multiple local minima on the potential energy surface reflects the rotational freedom around the ether linkages and the amide bond. These calculations guide interpretation of experimental spectroscopic data by predicting which conformers are likely to be populated under different conditions.

Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of fundamental vibrational modes. The calculated frequencies, when appropriately scaled, show excellent agreement with experimental observations and enable assignment of complex spectral features. These calculations also predict infrared intensities, supporting interpretation of experimental spectra and identification of characteristic functional group vibrations.

Thermodynamic properties derived from Density Functional Theory calculations include heat capacities, entropies, and free energies of formation. These properties are essential for understanding the compound's stability and reactivity under various conditions. The calculations also provide insights into potential reaction pathways and activation barriers for chemical transformations involving the target molecule.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure of this compound through detailed examination of frontier orbitals and charge distribution patterns. The highest occupied molecular orbital typically exhibits significant electron density on the amino group and aromatic rings, reflecting the electron-donating character of these functional groups. The lowest unoccupied molecular orbital often localizes on the amide carbonyl and adjacent aromatic system, indicating potential sites for electrophilic attack.

Electron density mapping provides visual representation of charge distribution throughout the molecule, highlighting regions of high and low electron density. The amino group demonstrates high electron density consistent with its nucleophilic character, while the amide carbonyl exhibits partial positive character on the carbon atom. These charge distribution patterns guide predictions of chemical reactivity and intermolecular interactions.

Natural population analysis quantifies atomic charges and provides insights into the electronic effects of substituents on the benzamide core structure. The electron-withdrawing effect of the amide group influences the charge distribution on the attached benzene ring, while the amino group contributes electron density to its aromatic system. The ethoxyethoxy substituent exhibits intermediate electronegativity, modulating the overall electronic properties of the molecule.

Molecular electrostatic potential surfaces illustrate the three-dimensional distribution of electrostatic interactions around the molecule. These surfaces predict favorable binding sites for potential molecular partners and guide understanding of intermolecular recognition processes. The combination of positive and negative electrostatic regions creates a complex interaction landscape that determines the compound's association behavior in solution and solid-state environments.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGNJWOGKFCQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-(2-ethoxyethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify its functional groups for desired chemical properties, making it valuable in synthetic organic chemistry.

Biological Studies

The compound is utilized in biochemical assays to probe enzyme activity and protein interactions. Its ability to interact with biological targets makes it useful for studying mechanisms of action in various biological pathways.

Pharmaceutical Development

Research indicates potential therapeutic applications, particularly in oncology. Analogous compounds have shown efficacy against slowly growing tumors, suggesting that this compound may possess similar properties worthy of investigation.

Materials Science

In industrial applications, this compound can be incorporated into polymers and advanced materials, enhancing their mechanical and thermal properties due to its unique chemical structure.

A study on related compounds demonstrated that benzamide derivatives exhibit significant anticancer activity against specific tumor types. For instance, derivatives similar to this compound were tested for their ability to inhibit tumor growth in animal models, showing promising results in osteosarcoma and colorectal adenocarcinoma models .

| Compound Name | Tumor Type | Efficacy |

|---|---|---|

| GOE1734 | Osteosarcoma | High |

| GOE1734 | Mammary Carcinoma | Moderate |

| GOE1734 | Colorectal Adenocarcinoma | High |

Case Study 2: Synthesis Optimization

An optimized synthetic route for producing this compound was reported, focusing on yield improvement through continuous flow reactors. This method not only increases efficiency but also enhances product purity, making it suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide and analogous benzamide derivatives:

Key Insights:

Amino vs. Nitro Groups: The 4-aminophenyl group in the target compound offers superior metabolic stability and hydrogen-bonding capacity compared to nitro-containing derivatives like 4MNB, which may undergo reductive metabolism .

Antioxidant Activity: THHEB () exhibits stronger radical-scavenging activity (IC50 = 2.5 µM for superoxide radicals) due to its multiple hydroxyl groups.

Therapeutic Potential: Anti-parasitic Activity: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () show potent inhibition of Trypanosoma brucei, highlighting the importance of aminoethyl and benzyloxy groups for targeting parasitic enzymes. The target compound’s ethoxyethoxy chain may offer similar advantages in drug delivery. Sigma Receptor Binding: Rip-B () and related dimethoxy-substituted benzamides bind sigma receptors (e.g., in prostate cancer cells). The target compound’s amino group could modulate receptor affinity, though this requires experimental validation.

Synthetic Accessibility :

- The target compound can be synthesized via carbodiimide-mediated coupling (similar to ), with the ethoxyethoxy chain introduced via alkylation or nucleophilic substitution. This contrasts with thiourea-based benzamides (), which require additional steps for sulfur incorporation.

Biological Activity

N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a benzamide structure with an amine group at the para position and an ethoxyethoxy substituent. This unique configuration may influence its interactions with biological targets.

The mechanism of action for this compound involves its binding to specific proteins and enzymes, modulating various biochemical pathways. The compound has been shown to interact with enzyme active sites, potentially inhibiting their activity or altering their functions. Such interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that the compound can significantly reduce cell viability in human cancer cells, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and structurally similar compounds. The following table summarizes key differences in biological activity:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Benzamide with ethoxyethoxy group | High | Moderate |

| N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide | Benzamide with different substitution | Moderate | Low |

| N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide | Benzamide with different substitution | Low | Moderate |

This table illustrates that this compound has superior anticancer activity compared to its analogs, highlighting its unique pharmacological profile.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating strong anticancer properties .

- Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to significant tumor regression compared to controls. These findings support the compound's potential for further development as an anticancer agent .

- Mechanistic Insights : Research employing molecular docking studies has elucidated the binding affinity of this compound to target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. How to design a metabolite identification workflow for this compound?

- Use UHPLC/MS/MS with collision-induced dissociation (CID) to detect major degradation products (e.g., 4-chlorobenzamide). Compare fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.